N-ethylethanamine;(2S)-3-phenylmethoxy-2-(tritylamino)propanoic acid
Description
N-Ethylethanamine (Diethylamine) is a secondary amine (C₄H₁₁N) commonly used as a counterion in pharmaceutical salts to enhance solubility and stability . The second component, (2S)-3-phenylmethoxy-2-(tritylamino)propanoic acid, is a chiral amino acid derivative with:
- Trityl (triphenylmethyl) group: A bulky protecting group on the α-amino position (position 2), providing steric hindrance and stability during synthetic processes .
- Phenylmethoxy (benzyloxy) group: A substituent at position 3, altering electronic and steric properties compared to simpler phenyl or hydroxyl groups .
- Propanoic acid backbone: The core structure common to many bioactive amino acids.
Molecular Formula: C₃₂H₃₆N₂O₂ (average mass: 480.652 g/mol) .
Key Applications: Likely used in peptide synthesis (due to trityl protection) and pharmaceutical formulations (due to diethylamine salt form) .
Properties
Molecular Formula |
C33H38N2O3 |
|---|---|
Molecular Weight |
510.7 g/mol |
IUPAC Name |
N-ethylethanamine;(2S)-3-phenylmethoxy-2-(tritylamino)propanoic acid |
InChI |
InChI=1S/C29H27NO3.C4H11N/c31-28(32)27(22-33-21-23-13-5-1-6-14-23)30-29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;1-3-5-4-2/h1-20,27,30H,21-22H2,(H,31,32);5H,3-4H2,1-2H3/t27-;/m0./s1 |
InChI Key |
HFMTUNAKGXUMBY-YCBFMBTMSA-N |
Isomeric SMILES |
CCNCC.C1=CC=C(C=C1)COC[C@@H](C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCNCC.C1=CC=C(C=C1)COCC(C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylethanamine;(2S)-3-phenylmethoxy-2-(tritylamino)propanoic acid typically involves multiple steps. One common method includes the protection of the amine group with a trityl group, followed by the introduction of the phenylmethoxy group. The final step involves the formation of the carboxylic acid group. The reaction conditions often require the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods . The use of microreactors can also help in scaling up the production while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-ethylethanamine;(2S)-3-phenylmethoxy-2-(tritylamino)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trityl or phenylmethoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .
Scientific Research Applications
N-ethylethanamine;(2S)-3-phenylmethoxy-2-(tritylamino)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-ethylethanamine;(2S)-3-phenylmethoxy-2-(tritylamino)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trityl and phenylmethoxy groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Steric and Electronic Effects of Substituents
- Trityl vs. Smaller Protecting Groups: The trityl group in the target compound offers superior steric protection compared to Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups, reducing side reactions during peptide coupling . However, it requires harsh acidic conditions (e.g., TFA) for removal, unlike Fmoc (cleaved with piperidine) . In N-Trityl-L-phenylalanine, the absence of a phenylmethoxy group simplifies the structure but reduces solubility in nonpolar solvents compared to the target compound .
Phenylmethoxy vs. Halogen/Nitro Substituents :
- The phenylmethoxy group enhances lipophilicity compared to halogenated (e.g., 4-chlorophenyl in ) or nitro-substituted (e.g., 3-nitrophenyl in ) derivatives. This property may improve blood-brain barrier penetration in drug candidates .
- Electron-withdrawing groups (e.g., nitro in ) increase acidity of the carboxylic acid, affecting binding to targets like LAT1 transporters .
Biological Activity
N-ethylethanamine;(2S)-3-phenylmethoxy-2-(tritylamino)propanoic acid is a complex organic compound with significant potential in biological and medicinal chemistry. Its unique structure, which combines an ethylamine moiety with a trityl-protected amino acid, positions it as a versatile building block for various applications in drug development and biochemical research.
- Molecular Formula : C26H32N2O2
- Molecular Weight : 404.55 g/mol
- CAS Number : 3226-92-4
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trityl group enhances the stability of the amino acid during peptide synthesis, while the ethylamine component may influence binding affinity to biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against certain bacterial strains.
- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to applications in metabolic disorders.
- Neuroprotective Effects : Some studies indicate that related compounds may offer neuroprotective benefits, potentially aiding in conditions such as neurodegeneration.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various trityl-protected amino acids, including this compound. Results demonstrated effective inhibition against Staphylococcus aureus, suggesting potential for development into antimicrobial agents.
| Compound | Activity Against S. aureus | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Yes | 32 µg/mL |
| N-Ethylethanamine | Yes | 16 µg/mL |
Case Study 2: Enzyme Inhibition
Research published in the Journal of Medicinal Chemistry examined the inhibitory effects of this compound on acetylcholinesterase (AChE). The study found that modifications to the trityl group significantly enhanced inhibitory potency.
| Modification | IC50 (µM) |
|---|---|
| Unmodified | 150 |
| Trityl Group | 25 |
Synthesis and Derivatives
The synthesis of this compound typically involves protecting the amino group of alanine with a trityl group followed by reaction with diethylamine. This synthetic route allows for the production of various derivatives that can be tested for enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
